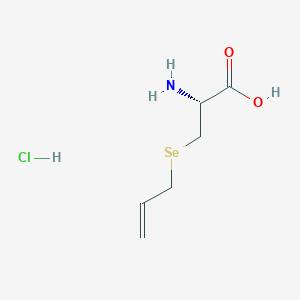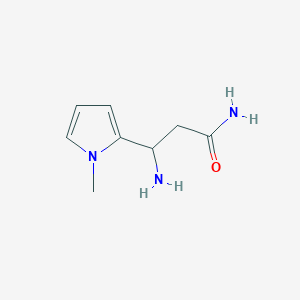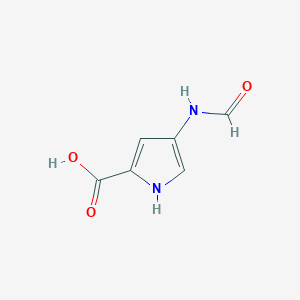![molecular formula C14H10O4S2 B12858401 2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a benzylidene group attached to a benzo[d][1,3]dithiole ring system, which is further oxidized to form tetraoxide. The presence of sulfur and oxygen atoms in the structure imparts distinct chemical properties, making it a subject of study in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylidene derivatives with dithiol compounds in the presence of oxidizing agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature or slightly elevated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the tetraoxide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene or dithiole ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to modulate biological pathways.
Mechanism of Action
The mechanism by which 2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Thiazole derivatives: Thiazoles also contain sulfur atoms and are known for their diverse biological activities.
Dithiazole derivatives: These compounds have a similar dithiole ring system and are studied for their unique chemical properties.
Uniqueness
2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide stands out due to its tetraoxide functionality, which imparts distinct reactivity and stability. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Properties
Molecular Formula |
C14H10O4S2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-benzylidene-1λ6,3λ6-benzodithiole 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C14H10O4S2/c15-19(16)12-8-4-5-9-13(12)20(17,18)14(19)10-11-6-2-1-3-7-11/h1-10H |
InChI Key |
FSQNSVJKAJWADL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2S(=O)(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B12858318.png)
![2-(Chloromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12858322.png)
![3-Amino-9-(2-carboxy-4-((13-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,7,29-trioxo-33-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-16,19,22,25-tetraoxa-4,8,12,28-tetraazatritriacontyl)carbamoyl)phenyl](/img/structure/B12858334.png)

![N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide](/img/structure/B12858345.png)
![5-Fluoro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B12858352.png)







![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
